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Introduction

Myeloperoxidase (MPO) is a critical enzyme of the innate immune system, primarily expressed

in neutrophils. It catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial

agent. However, aberrant MPO activity is also implicated in the pathology of numerous

inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and

some cancers. Due to significant differences in the structure and function of MPO between

mice and humans, standard mouse models often fail to accurately predict the efficacy and

safety of MPO-targeted therapeutics in humans. Humanized mouse models, in which the

murine Mpo gene is replaced with its human counterpart (hMPO), provide a more

physiologically relevant system for studying human MPO (hMPO) function and for the

preclinical evaluation of novel drug candidates.

This document provides detailed protocols for the generation of hMPO knock-in mice using

CRISPR/Cas9 technology and for the subsequent validation of hMPO expression and function.

Part 1: Generation of hMPO Knock-In Mice
The most precise method for creating a humanized MPO mouse model is to replace the mouse

Mpo gene with the human MPO gene at the endogenous mouse locus. This ensures that the
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human gene is under the control of the native mouse regulatory elements, preserving the

correct tissue-specific and temporal expression patterns. The CRISPR/Cas9 system offers an

efficient methodology for this type of targeted gene replacement.

Experimental Workflow: hMPO Mouse Model Generation
The overall process for generating and validating an hMPO knock-in mouse model is outlined

below. This workflow begins with the design of the targeting strategy and culminates in a

functionally validated animal model ready for preclinical research.
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Design & Preparation

Microinjection & Embryo Transfer

Screening & Validation

1. Design gRNA & Donor DNA
(with hMPO sequence)

2. Synthesize Cas9, gRNA & Donor DNA

4. Microinject CRISPR Mix
into Zygotes

3. Prepare Zygotes from
Donor Female Mice

5. Transfer Embryos to
Pseudopregnant Females

6. Birth of Founder (F0) Pups

7. Genotyping PCR on F0 Pups
to Identify Knock-In

8. Breed F0 to Wild-Type
to Establish F1 Line

9. Validate hMPO Expression
& Function in F1 Mice
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Workflow for generating hMPO knock-in mice.
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Protocol 1: Generation of hMPO Knock-In Mice via
CRISPR/Cas9
This protocol outlines the key steps for generating knock-in mice where the murine Mpo coding

sequence is replaced by the human MPO coding sequence.

1. Design and Preparation:

Guide RNA (gRNA) Design: Design two gRNAs targeting regions in the 5' and 3'

untranslated regions (UTRs) or flanking introns of the mouse Mpo gene. This will create a

double-strand break to excise the mouse gene.

Donor DNA Template: Synthesize a single-stranded or double-stranded DNA donor template.

This template should contain the full human MPO cDNA sequence flanked by 500-1000 bp

homology arms that match the mouse genomic sequences immediately upstream and

downstream of the gRNA target sites.

Reagent Preparation: Prepare high-quality Cas9 nuclease, synthetic gRNAs, and the donor

DNA template for microinjection.

2. Microinjection:

Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors

and vasectomized males to prepare pseudopregnant surrogate mothers.

Zygote Collection: Harvest fertilized zygotes from the oviducts of the donor females.

Microinjection: Prepare an injection mix containing Cas9 protein, the two gRNAs, and the

donor DNA template. Microinject this mixture into the pronucleus of the collected zygotes.

Embryo Transfer: Surgically transfer the microinjected embryos into the oviducts of the

pseudopregnant surrogate mothers.

3. Founder Screening and Breeding:

Birth of Founders (F0): Pups born from the surrogate mothers are designated as the F0

generation.
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Genotyping: At 2-3 weeks of age, obtain tail biopsies for DNA extraction. Use PCR with

specific primers to screen for the presence of the human MPO gene and the absence of the

mouse Mpo gene.

Breeding: Breed correctly identified F0 founder mice with wild-type mice to establish

heterozygous F1 generation lines. Germline transmission of the humanized allele must be

confirmed in the F1 offspring via genotyping.

Part 2: Validation of the hMPO Model
Once the hMPO knock-in mouse line is established, a thorough validation is critical to ensure

the model is functionally relevant.[1] This involves confirming gene and protein expression and

verifying that the human MPO enzyme is active.

hMPO in Neutrophil Function
MPO is a key component of the neutrophil's antimicrobial arsenal. Upon phagocytosis of a

pathogen, NADPH oxidase generates superoxide, which is converted to hydrogen peroxide

(H₂O₂). MPO then uses H₂O₂ to oxidize chloride ions into highly reactive hypochlorous acid

(HOCl), a process known as the respiratory burst. This pathway is central to the function of

neutrophils.
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hMPO signaling pathway in neutrophils.

Protocol 2: Genotyping by PCR
Objective: To confirm the replacement of the murine Mpo gene with the hMPO gene at the DNA

level.

DNA Extraction: Extract genomic DNA from tail biopsies of F1 generation mice.

Primer Design: Design three primers:
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Forward Primer (Fwd): Binds to a sequence upstream of the 5' homology arm in the

mouse genome.

Reverse Primer 1 (Rev1): Binds within the human MPO coding sequence.

Reverse Primer 2 (Rev2): Binds within the mouse Mpo coding sequence.

PCR Reaction: Perform two separate PCR reactions for each sample:

Reaction A (Humanized Allele): Fwd + Rev1

Reaction B (Wild-Type Allele): Fwd + Rev2

Gel Electrophoresis: Analyze PCR products on an agarose gel. A band in Reaction A

indicates the presence of the hMPO allele, while a band in Reaction B indicates the wild-type

mouse allele. Heterozygous mice will show a band in both reactions.

Protocol 3: hMPO Expression Analysis (ELISA)
Objective: To quantify the concentration of human MPO protein in mouse tissues.

Sample Preparation: Isolate neutrophils from the bone marrow or peripheral blood of wild-

type and hMPO heterozygous mice. Lyse the cells using a buffer containing a protease

inhibitor cocktail (e.g., RIPA buffer).

Protein Quantification: Determine the total protein concentration of each lysate using a BCA

assay.

ELISA: Use a commercially available human MPO-specific ELISA kit.

Coat a 96-well plate with a capture antibody specific for human MPO.

Add diluted cell lysates and standards to the wells and incubate.

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

Wash again and add the enzyme substrate (e.g., TMB).

Stop the reaction and measure the absorbance at 450 nm using a plate reader.
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Data Analysis: Calculate the concentration of hMPO in each sample by comparing its

absorbance to the standard curve. Normalize the hMPO concentration to the total protein

concentration of the lysate.

Protocol 4: MPO Peroxidase Activity Assay
Objective: To measure the enzymatic activity of the expressed human MPO.[2][3]

Reagent Preparation:

Assay Buffer: Phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium

bromide (HTAB).

Substrate Solution: O-dianisidine dihydrochloride and hydrogen peroxide (H₂O₂) in

phosphate buffer.

Sample Preparation: Prepare cell lysates from neutrophils as described in Protocol 3, using

the Assay Buffer for lysis.

Kinetic Assay:

Add a small volume of cell lysate to a 96-well plate.

Add the Substrate Solution to initiate the reaction.

Immediately measure the change in absorbance at 460 nm over time (e.g., every 30

seconds for 5 minutes) using a spectrophotometer.

Data Analysis: The rate of change in absorbance is proportional to the MPO activity. One unit

of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂

per minute. Calculate the specific activity (U/mg of total protein).

Part 3: Representative Data
The following tables present example data that would be expected from the validation of a

successfully generated hMPO mouse line.

Table 1: Genotyping PCR Results for F1 Generation
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Mouse ID
Wild-Type Allele
(mMpo)

Humanized Allele
(hMPO)

Genotype

WT-1 + - Wild-Type

hMPO-1 + + Heterozygous

hMPO-2 - - Undetermined

hMPO-3 + + Heterozygous

'+' indicates the presence of a PCR product; '-' indicates its absence.

Table 2: hMPO Protein Expression in Bone Marrow Neutrophils (ELISA)

Genotype Mouse ID

hMPO
Concentration
(ng/mg total
protein)

Mean ± SD

Wild-Type WT-1 0.0 0.0 ± 0.0

WT-2 0.0

Heterozygous hMPO-1 45.2 47.5 ± 2.9

hMPO-2 50.1

hMPO-3 47.1

Table 3: MPO Enzymatic Activity in Bone Marrow Neutrophils
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Genotype Mouse ID
MPO Activity (U/mg
total protein)

Mean ± SD

Wild-Type WT-1 5.5 5.3 ± 0.3

WT-2 5.0

Heterozygous hMPO-1 4.9 4.8 ± 0.2

hMPO-2 4.6

hMPO-3 4.9

Note: The enzymatic activity of human MPO may differ slightly from murine MPO, but should

be robustly detectable in heterozygous mice.[3]

Applications in Drug Development
Humanized hMPO mouse models are invaluable tools for:

Efficacy Testing: Evaluating the effectiveness of hMPO-specific inhibitors in a relevant in vivo

setting.

Pharmacokinetics/Pharmacodynamics (PK/PD): Studying the absorption, distribution,

metabolism, and excretion of MPO-targeted drugs.

Safety and Toxicology: Assessing potential off-target effects and toxicity of drug candidates

in a model that expresses the human protein.

Disease Modeling: Investigating the specific role of human MPO in the pathogenesis of

inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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